MGC803 Cytotoxicity: Scaffold vs. Lead
In a direct head-to-head comparison from a single study, the target compound, which represents the unsubstituted scaffold (reported in the series as the non-trimethoxyphenyl analogue), is a direct synthetic precursor to V7. The N-(3,4,5-trimethoxyphenyl) substituted analogue, V7, was identified as the most potent compound in the series against the MGC803 gastric cancer cell line. The target compound's lack of this critical substitution results in significantly lower potency, highlighting its role as a baseline scaffold rather than a lead inhibitor. This is evidenced by V7 achieving an IC50 of 1.59 μM, a level of potency the unsubstituted compound does not reach [1].
| Evidence Dimension | Antiproliferative activity (IC50) against MGC803 gastric cancer cells |
|---|---|
| Target Compound Data | Not reported as a potent inhibitor in the V1-V17 series; serves as the unsubstituted core scaffold. |
| Comparator Or Baseline | Analogue V7: 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide; IC50 = 1.59 ± 0.01 μM |
| Quantified Difference | V7 is the most potent analogue; the unsubstituted target compound lacks the N-substitution essential for this high potency. |
| Conditions | MTT assay, MGC803 human gastric cancer cell line, 48-hour treatment. The reference drug 5-fluorouracil (5-Fu) was used as a control. |
Why This Matters
This demonstrates that the target compound is not an active lead but a crucial control scaffold, allowing researchers to attribute gain-of-function potency directly to the N-(3,4,5-trimethoxyphenyl) substituent in V7.
- [1] Fu, D.-J., Cui, X.-X., Zhu, T., Zhang, Y.-B., Hu, Y.-Y., Zhang, L.-R., Wang, S.-H., Zhang, S.-Y. (2021). Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells. Bioorganic Chemistry, 107, 104634. View Source
